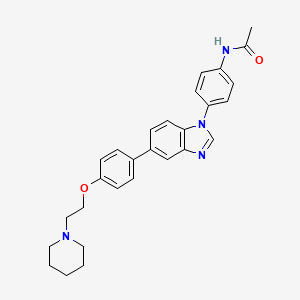
3-Iodoindole-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodoindole-d5: is a deuterated derivative of 3-iodoindole, where five hydrogen atoms are replaced by deuterium. This compound is part of the indole family, which is a significant structural motif in many natural products, pharmaceuticals, and dyes. The presence of deuterium atoms makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoindole-d5 can be achieved through a multi-step process involving the iodination of indole-d5. One common method involves the following steps:
Alkynylation: Starting from ortho-haloanilines and terminal alkynes, a copper-free alkynylation is performed.
Cyclization: A base-catalyzed cyclization leads to the formation of the indole ring.
Iodination: Electrophilic iodination using N-iodosuccinimide introduces the iodine atom at the 3-position.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium using deuterium oxide or other deuterium sources
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3-Iodoindole-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is a valuable substrate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: It can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted indoles depending on the nucleophile used.
Coupling: Biaryl or vinyl-indole derivatives.
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives
科学的研究の応用
Chemistry: 3-Iodoindole-d5 is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives. Its deuterated form is valuable for mechanistic studies and isotopic labeling experiments.
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways involving indole derivatives. Its isotopic labeling helps in tracing the metabolic fate of indole compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting indole-binding receptors. Its deuterated form can provide insights into drug metabolism and pharmacokinetics.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique properties make it suitable for applications in materials science and nanotechnology .
作用機序
The mechanism of action of 3-iodoindole-d5 involves its interaction with various molecular targets, including enzymes and receptors. The presence of the iodine atom at the 3-position enhances its binding affinity to certain targets, while the deuterium atoms provide stability and resistance to metabolic degradation. The compound can modulate signaling pathways and biochemical processes, making it a valuable tool in research and drug development .
類似化合物との比較
3-Bromoindole-d5: Similar structure with a bromine atom instead of iodine.
3-Chloroindole-d5: Contains a chlorine atom at the 3-position.
Indole-3-acetic acid-d5: A deuterated form of indole-3-acetic acid, a plant hormone.
Indole-3-butyric acid-d5: A deuterated form of indole-3-butyric acid, another plant hormone.
Uniqueness: 3-Iodoindole-d5 is unique due to the presence of the iodine atom, which provides distinct reactivity and binding properties compared to other halogenated indoles. Its deuterated form further enhances its stability and usefulness in isotopic labeling studies .
特性
分子式 |
C8H6IN |
|---|---|
分子量 |
248.07 g/mol |
IUPAC名 |
2,4,5,6,7-pentadeuterio-3-iodo-1H-indole |
InChI |
InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H/i1D,2D,3D,4D,5D |
InChIキー |
FQVDXLYJTMHMCG-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])I)[2H])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



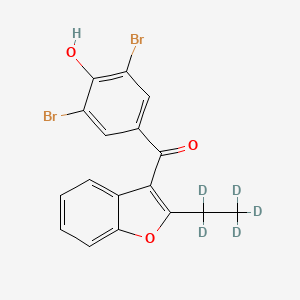
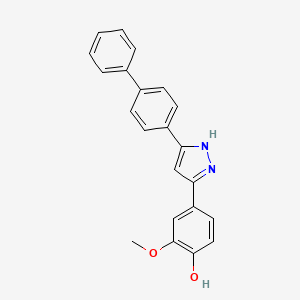



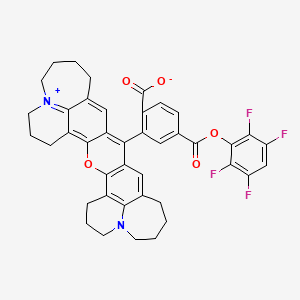


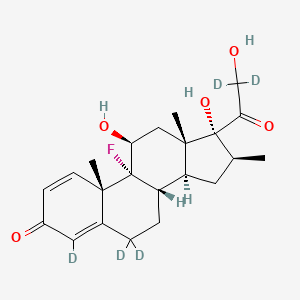
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
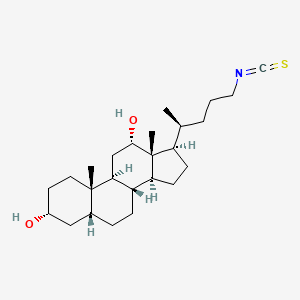
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
